2-Amino-4-(trifluoromethyl)biphenyl

Ames mutagenicity genotoxicity safety screening drug discovery toxicology

2-Amino-4-(trifluoromethyl)biphenyl (CAS 363-08-6; IUPAC: 4-(trifluoromethyl)-[1,1'-biphenyl]-2-amine; synonym: 2-phenyl-5-(trifluoromethyl)aniline) is a bifunctional aromatic amine featuring an ortho-amino group and a para-trifluoromethyl substituent on the same phenyl ring of the biphenyl scaffold. With a molecular formula of C₁₃H₁₀F₃N, a molecular weight of 237.22 g/mol, a computed XlogP of 3.8, and a topological polar surface area (TPSA) of 26 Ų, this compound occupies a distinct physicochemical space among trifluoromethyl-biphenylamine regioisomers.

Molecular Formula C13H10F3N
Molecular Weight 237.22 g/mol
CAS No. 363-08-6
Cat. No. B8560555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethyl)biphenyl
CAS363-08-6
Molecular FormulaC13H10F3N
Molecular Weight237.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C13H10F3N/c14-13(15,16)10-6-7-11(12(17)8-10)9-4-2-1-3-5-9/h1-8H,17H2
InChIKeyJKQGKIGEYJZNKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(trifluoromethyl)biphenyl (CAS 363-08-6): A Differentiated ortho-Amino, para-CF₃ Biphenyl Building Block for Pharmaceutical Synthesis


2-Amino-4-(trifluoromethyl)biphenyl (CAS 363-08-6; IUPAC: 4-(trifluoromethyl)-[1,1'-biphenyl]-2-amine; synonym: 2-phenyl-5-(trifluoromethyl)aniline) is a bifunctional aromatic amine featuring an ortho-amino group and a para-trifluoromethyl substituent on the same phenyl ring of the biphenyl scaffold . With a molecular formula of C₁₃H₁₀F₃N, a molecular weight of 237.22 g/mol, a computed XlogP of 3.8, and a topological polar surface area (TPSA) of 26 Ų, this compound occupies a distinct physicochemical space among trifluoromethyl-biphenylamine regioisomers . It serves as a versatile intermediate in medicinal chemistry, most notably as the key o-trifluoromethylbiphenyl building block for farnesyltransferase (FT) inhibitors advanced to clinical candidacy [1]. Its substitution pattern—amine at position 2 and CF₃ at position 4 on the same ring—creates a unique electronic and steric environment that differentiates it from all other trifluoromethyl-biphenylamine positional isomers in terms of amine basicity, metabolic activation potential, and pharmacophoric fit.

Why 2-Amino-4-(trifluoromethyl)biphenyl Cannot Be Replaced by Generic Trifluoromethyl-Biphenylamine Analogs


Trifluoromethyl-biphenylamines constitute a family of regioisomers that differ in the relative positions of the amine and CF₃ groups across the biphenyl scaffold. These positional variations produce measurably distinct pKa values, lipophilicity profiles, and biological safety liabilities that preclude generic interchange . The target compound (2-NH₂, 4-CF₃ on the same ring) is structurally and electronically distinct from its closest procurement-available analogs: 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine (CF₃ on the distal ring, pKa ~2.97), 4'-trifluoromethyl-biphenyl-4-ylamine (CF₃ on the distal ring, amine on the opposite para position, pKa ~3.90), and 3'-(trifluoromethyl)-biphenyl-2-amine (meta-CF₃ on the distal ring) . Beyond physicochemical differences, the mutagenicity risk profile varies dramatically with substitution pattern: unsubstituted 4-aminobiphenyl is a known human bladder carcinogen, whereas appropriately positioned bulky CF₃ substituents can abrogate Ames mutagenicity entirely through steric interference with metabolic N-hydroxylation [1]. In the context of farnesyltransferase inhibitor pharmacophores, ortho-substitution on the biphenyl C-ring was specifically identified as the preferred orientation, with the o-CF₃-biphenyl motif delivering a 6-fold improvement in enzymatic potency and a 10-fold gain in selectivity over the unsubstituted phenyl comparator [2]. Changing the CF₃ or amine position alters the conformational preference of the biphenyl dihedral angle, directly affecting target binding geometry. These interdependent electronic, steric, and pharmacophoric parameters establish that regioisomer substitution is not scientifically valid without explicit re-validation of the intended application.

Quantitative Differentiation Evidence for 2-Amino-4-(trifluoromethyl)biphenyl (CAS 363-08-6) vs. Closest Analogs


Mutagenicity Risk Profile: CF₃-Mediated Abrogation of Ames Mutagenicity vs. Unsubstituted 4-Aminobiphenyl

The target compound belongs to the 4-aminobiphenyl structural class, whose parent compound (unsubstituted 4-aminobiphenyl, 4ABP) is a confirmed human bladder carcinogen and potent Ames mutagen. Glende et al. (2002) demonstrated that introduction of bulky substituents such as CF₃ at positions distal to the amine function systematically reduces mutagenic activity in Salmonella typhimurium strains TA98 and TA100, with the CF₃ group being among the most effective deactivating substituents. In the QSAR database, the closely related analog 4'-trifluoromethyl-4-aminobiphenyl (CF₃ on the distal ring, amine at the 4-position) is experimentally classified as non-mutagenic (nM) in strain TA100 with S9 metabolic activation [1]. The target compound (363-08-6) carries the amine at position 2 (ortho to the biphenyl linkage) and CF₃ at position 4 (para to the amine on the same ring), a substitution pattern that provides steric shielding of the NH₂ group from metabolic N-hydroxylation via both the ortho-phenyl group and the para-CF₃ group [2]. This dual steric protection is structurally distinct from the 4'-CF₃-4-amine analog and may offer differentiated metabolic stability.

Ames mutagenicity genotoxicity safety screening drug discovery toxicology

Amine Basicity (pKa): Position-Dependent Modulation Across Trifluoromethyl-Biphenylamine Regioisomers

The predicted pKa of the conjugated anilinium ion is strongly dependent on the relative positions of the electron-withdrawing CF₃ group and the amine across the biphenyl scaffold. The closest commercially available regioisomer 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine (CAS 189575-70-0, CF₃ on the distal 4'-position) has a predicted pKa of 2.97±0.10 . Shifting the amine to the 4-position on the same ring (4'-trifluoromethyl-biphenyl-4-ylamine, CAS 57688-34-3) raises the pKa to 3.90±0.10, reflecting reduced inductive withdrawal when the amine is more distant from the CF₃-substituted ring . Further structural variation to 3'-trifluoromethyl-biphenyl-3-ylamine (CAS 400749-02-2) yields pKa = 4.12±0.10 . The target compound (363-08-6), with CF₃ at the 4-position para to the 2-amine on the same ring, is predicted to exhibit a pKa in the range of approximately 2.5–3.5, reflecting the combined electron-withdrawing effects of the ortho-phenyl substituent and the para-CF₃ group, both acting on the same aniline ring .

amine basicity ionization state pKa prediction bioavailability

Lipophilicity (LogP/XlogP): Physicochemical Differentiation vs. Distal-Ring CF₃ Isomer

The position of the CF₃ group on the biphenyl scaffold modulates the compound's lipophilicity, which governs membrane permeability, metabolic stability, and plasma protein binding. The target compound (363-08-6) has a computed XlogP of 3.8 and a TPSA of 26 Ų, placing it within favorable drug-like physicochemical space . By comparison, the distal-ring CF₃ isomer 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine (CAS 189575-70-0) has a reported LogP of 4.53580 . While these values arise from different computational algorithms (XlogP vs. ALogP) and are not directly quantitatively comparable, both compounds occupy the LogP 3.8–4.5 range, indicating moderate-to-high lipophilicity appropriate for oral absorption but necessitating monitoring of metabolic clearance and hERG liability. The target compound's lower predicted XlogP may confer a marginal solubility advantage.

lipophilicity drug-likeness permeability logP

Pharmacophoric Validation in Farnesyltransferase Inhibition: o-CF₃-Biphenyl as a Privileged Fragment

The o-trifluoromethylbiphenyl motif, for which 2-amino-4-(trifluoromethyl)biphenyl (363-08-6) serves as a direct synthetic precursor, has been pharmacophorically validated in a series of potent farnesyltransferase (FT) inhibitors developed at Abbott Laboratories. In the Wang et al. (2005) structure-activity relationship study, compound 10b—bearing the o-CF₃-biphenyl substituent—exhibited an FT IC₅₀ of 0.8 nM, representing a 6-fold improvement in enzymatic potency compared to the unsubstituted phenyl analog 10a (FT IC₅₀ = 4.8 nM) [1]. Critically, the selectivity ratio (GGT IC₅₀ / FT IC₅₀) improved 10-fold, from 37.5 for the unsubstituted phenyl analog (10a) to 387 for the o-CF₃-biphenyl compound (10b) [2]. The study explicitly concluded that mono-substitution at the ortho-position of the biphenyl C-ring was preferred over other substitution patterns. Further optimization of this series led to compound 2e, a 1.3 nM FT inhibitor with >1000-fold selectivity and 13 nM cellular activity in the Ras-processing assay, demonstrating the translational relevance of the o-CF₃-biphenyl pharmacophore from enzymatic to cellular contexts [3].

farnesyltransferase inhibitor oncology structure-activity relationship ABT-839

Conformational Rigidity: Low Rotatable Bond Count vs. Flexible Biphenylamine Analogs

The target compound (363-08-6) possesses exactly one rotatable bond—the central biphenyl C–C linkage—while the amine and CF₃ substituents are directly attached to aromatic rings . This contrasts with more flexible biphenylamine analogs bearing alkylamine side chains (e.g., 2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine) or aminomethyl linkers that introduce additional rotatable bonds and associated conformational entropy [1]. In the context of the farnesyltransferase inhibitor series, the rigid biphenyl core of compounds derived from 363-08-6 contributes to the entropic advantage observed in binding: the pre-organized biaryl geometry limits the conformational space that must be sampled upon target engagement, a factor contributing to the sub-nanomolar potency achieved by optimized inhibitors in this series [2].

conformational restriction entropic penalty ligand efficiency structural preorganization

Recommended Application Scenarios for 2-Amino-4-(trifluoromethyl)biphenyl (CAS 363-08-6) Based on Quantitative Evidence


Farnesyltransferase Inhibitor Lead Optimization in Oncology Drug Discovery

Procure 2-amino-4-(trifluoromethyl)biphenyl (363-08-6) as the key o-CF₃-biphenyl building block for synthesizing non-thiol, non-imidazole farnesyltransferase inhibitors. The Wang et al. (2005) SAR study demonstrated that compounds incorporating the o-CF₃-biphenyl motif achieve sub-nanomolar FT IC₅₀ values (0.8–1.3 nM) with selectivity ratios exceeding 1000-fold over the related prenyltransferase GGT. The o-CF₃ substitution was specifically identified as the preferred C-ring orientation, outperforming meta- and para-substituted analogs. This compound class produced the clinical candidate ABT-839, validating the translational relevance of this pharmacophore. Synthetic access is via Suzuki-Miyaura coupling of the appropriate aryl bromide with o-trifluoromethylbenzene boronic acid, a transformation reported to proceed in 40–73% yield under standard Pd(0) catalysis [1].

Genotoxicity-Mitigated Biphenylamine Building Block for Drug Discovery Libraries

In drug discovery programs requiring aromatic amine building blocks, 363-08-6 offers a structurally mitigated genotoxicity risk profile relative to the archetypal 4-aminobiphenyl scaffold. The Glende et al. (2002) mutagenicity studies demonstrate that bulky CF₃ substitution distal to the amine function reduces or eliminates Ames mutagenicity in Salmonella typhimurium strains TA98 and TA100. The QSAR database experimentally classifies CF₃-substituted 4-aminobiphenyl analogs as non-mutagenic (nM) [2]. The target compound's unique 2-NH₂,4-CF₃ same-ring substitution pattern provides dual-face steric shielding of the amine—from the ortho-phenyl on one side and the para-CF₃ on the other—potentially offering differentiated metabolic stability versus single-substituted analogs. This is particularly relevant for programs targeting the CNS, where the low TPSA (26 Ų) and moderate XlogP (3.8) support blood-brain barrier penetration .

Suzuki Coupling Substrate for Diversified Biaryl Library Synthesis

The primary amine at the 2-position of 363-08-6 serves as a versatile synthetic handle for amidation, reductive amination, N-arylation, and diazotization reactions, enabling rapid diversification of the o-CF₃-biphenyl scaffold into compound libraries. The compound can also participate as a coupling partner in Suzuki-Miyaura reactions at the brominated analog stage. The Wang et al. (2005) synthesis exemplifies this approach: bromination of a precursor followed by Suzuki coupling with o-trifluoromethylbenzene boronic acid constructs the o-CF₃-biphenyl core in 40–80% yield [3]. The single rotatable bond of the biphenyl scaffold ensures that all library members maintain a consistent conformational profile, facilitating SAR interpretation and computational modeling. For procurement, the compound is available from multiple suppliers at standard research-grade purity (typically 95%) .

Physicochemical Comparator in Regioisomer Selectivity Studies

For medicinal chemistry teams evaluating the impact of CF₃ substitution position on ADME properties, 363-08-6 serves as a critical comparator in a matrix of trifluoromethyl-biphenylamine regioisomers. The predicted pKa differences across the series—ranging from ~2.97 (4'-CF₃-2-amine) to ~4.12 (3'-CF₃-3-amine)—enable systematic investigation of how amine basicity affects cellular permeability, lysosomal trapping, and Vdss in a congeneric series where molecular weight, TPSA, and H-bond donor/acceptor counts remain constant . This compound is particularly valuable for probing the interplay between the ortho-phenyl ring and the para-CF₃ group in modulating aniline basicity through through-bond inductive effects, as both electron-withdrawing elements are positioned on the same aromatic ring as the ionizable amine.

Quote Request

Request a Quote for 2-Amino-4-(trifluoromethyl)biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.